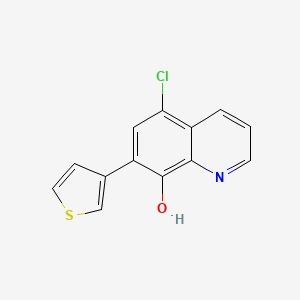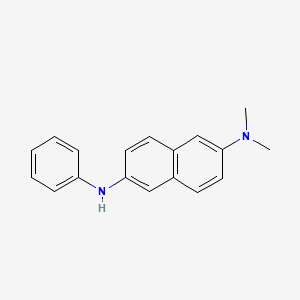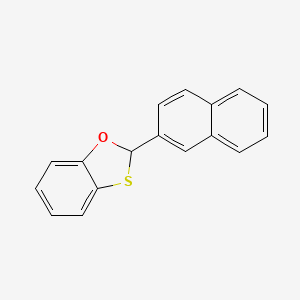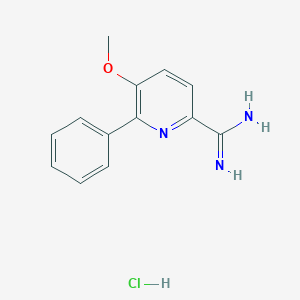![molecular formula C15H27N3O B15065666 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B15065666.png)
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one typically involves the reaction of pyrrolidine with a suitable spirocyclic precursor. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including amination, cyclization, and oxidation . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can be more cost-effective. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH. Catalysts like palladium or platinum may be used to facilitate certain reactions. Solvents such as dichloromethane, ethanol, and water are commonly employed depending on the reaction type.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .
科学研究应用
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler compound with a five-membered ring structure.
Pyrrolidine-2-one: Another related compound with a similar core structure but different functional groups.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Uniqueness
What sets 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one apart is its spirocyclic structure, which provides unique steric and electronic properties. This makes it a valuable compound for the development of new drugs and materials with specific desired properties .
属性
分子式 |
C15H27N3O |
|---|---|
分子量 |
265.39 g/mol |
IUPAC 名称 |
1-(2-pyrrolidin-1-ylethyl)-1,8-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C15H27N3O/c19-14-5-3-6-15(7-4-8-16-13-15)18(14)12-11-17-9-1-2-10-17/h16H,1-13H2 |
InChI 键 |
SAYOVEIIEDGYOD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCN2C(=O)CCCC23CCCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)



![[2-(Naphthalen-1-yl)phenyl]acetic acid](/img/structure/B15065650.png)

![4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine](/img/structure/B15065684.png)

